tert-Butyl (2-(bromomethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (2-(bromomethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” is represented by the formula C12H16BrNO2 . The InChI key for this compound is RRLOJNBCMQJDHS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” include a molecular weight of 286.16 . It is a solid at room temperature .Scientific Research Applications
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “tert-Butyl (2-(bromomethyl)phenyl)carbamate” is used in the synthesis of various organic compounds . It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
- Methods of Application or Experimental Procedures: While the specific methods of application or experimental procedures were not detailed in the sources, it’s likely that this compound is used as a reagent in various organic reactions. The reactions probably involve the bromomethyl group, which is a good leaving group, or the carbamate group, which can protect amines during synthesis .
- Results or Outcomes: The use of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” in organic synthesis can lead to the production of N-Boc-protected anilines and tetrasubstituted pyrroles . These compounds have many uses in the pharmaceutical industry and other fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOJNBCMQJDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440478 | |
Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(bromomethyl)phenyl)carbamate | |
CAS RN |
166329-43-7 | |
Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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